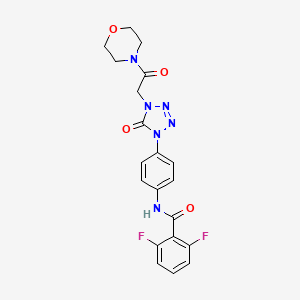
2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H18F2N6O4 and its molecular weight is 444.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Chemistry and Synthesis
Research in organic chemistry has led to the synthesis of complex molecules incorporating elements like morpholine, showcasing the versatility of such compounds in chemical reactions. For example, the synthesis and characterization of novel compounds, including those with antimicrobial properties, involve intricate reactions that highlight the compound's utility in creating pharmacologically active agents. These syntheses often involve multi-step processes, including condensation and cyclization reactions, to produce derivatives with targeted biological activities (Devarasetty et al., 2019).
Antimicrobial Activity
Several studies focus on designing, synthesizing, and evaluating compounds for their antimicrobial efficacy. For instance, morpholine derivatives have been synthesized and tested against various microbial strains, showing good to excellent activity in some cases. This indicates the potential of such compounds in developing new antimicrobial agents, addressing the pressing need for novel therapeutics against resistant microbial strains (Devarasetty et al., 2019).
Crystal Structure Analysis
The determination of crystal structures of synthesized compounds is crucial for understanding their chemical and physical properties. Such analyses can reveal the molecular conformation, bonding interactions, and overall stability of the compounds, which are essential for predicting their reactivity and potential biological activity. Studies involving X-ray crystallography have provided detailed insights into the molecular structures of compounds with morpholine derivatives, aiding in the rational design of molecules with desired properties (Lu et al., 2017).
Biological and Pharmacological Screening
Compounds synthesized from morpholine derivatives have been subjected to various biological and pharmacological screenings to evaluate their potential as therapeutic agents. These screenings include antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the broad spectrum of pharmacological applications that such compounds could have. The incorporation of morpholine and other functional groups into these compounds aims to enhance their biological activity and specificity toward certain targets (Patel et al., 2009).
Propriétés
IUPAC Name |
2,6-difluoro-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O4/c21-15-2-1-3-16(22)18(15)19(30)23-13-4-6-14(7-5-13)28-20(31)27(24-25-28)12-17(29)26-8-10-32-11-9-26/h1-7H,8-12H2,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDRLNQYEDCXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2448525.png)
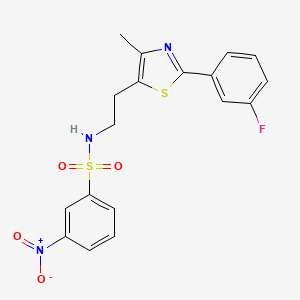

![N-[2-(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2448535.png)

![2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2448538.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2448540.png)

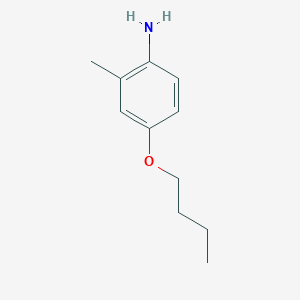
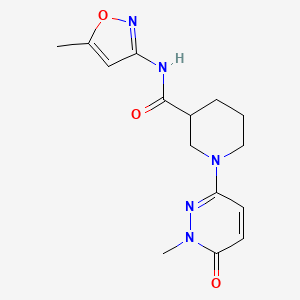
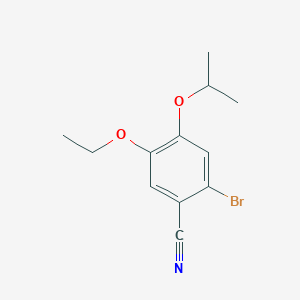
![Methyl [2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B2448546.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2448548.png)